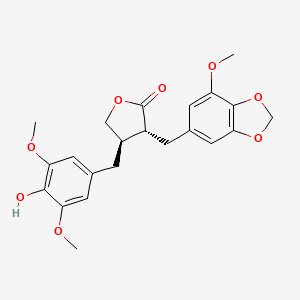

(8R,8'R)-4-hydroxycubebinone

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H24O8 |

|---|---|

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]oxolan-2-one |

InChI |

InChI=1S/C22H24O8/c1-25-16-6-12(7-17(26-2)20(16)23)4-14-10-28-22(24)15(14)5-13-8-18(27-3)21-19(9-13)29-11-30-21/h6-9,14-15,23H,4-5,10-11H2,1-3H3/t14-,15+/m0/s1 |

InChI-Schlüssel |

LSSNBHGWOAHIQS-LSDHHAIUSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)OCO4 |

Kanonische SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OCO4 |

Herkunft des Produkts |

United States |

Occurrence and Natural Abundance of 8r,8 R 4 Hydroxycubebinone

Botanical Sources and Distribution, with Focus on Piper cubeba

(8R,8'R)-4-Hydroxycubebinone is a naturally occurring lignan (B3055560) that has been identified in Piper cubeba L.f., a plant belonging to the Piperaceae family. nih.govnih.gov This plant, commonly known as cubeb, tailed pepper, or Java pepper, is the primary botanical source of the compound. wikipedia.orgphytomednepal.com Piper cubeba is a perennial woody climber that can grow to heights of 5–15 meters. nih.gov It features ashy-grey climbing stems that root at the joints. researchgate.net The leaves are ovate with a rounded or cordate base, smooth, and pointed at the apex, reaching up to 15 cm in length. nih.govresearchgate.net

The plant is cultivated for its berries, which are gathered before they ripen and then dried. wikipedia.org These dried berries are similar in appearance to black pepper but are distinguished by their attached stalks, which gives them the name "tailed pepper". wikipedia.org The pericarp of the dried berry is wrinkled and ranges in color from grayish-brown to black. wikipedia.org

The geographical distribution of Piper cubeba is widespread. It is native to Indonesia, particularly the islands of Java and Sumatra, and Borneo. wikipedia.orgphytomednepal.comfrontiersin.org Significant populations are also found in India and parts of North Africa. nih.govfrontiersin.org Historically, its use in trade brought it to medieval Europe. nih.gov Some sources also report its distribution in South and North America. researchgate.net

Table 1: Geographical Distribution of Piper cubeba

| Region/Country | Status | Reference |

| Indonesia (Java, Sumatra, Borneo) | Native | nih.gov, wikipedia.org, phytomednepal.com, frontiersin.org |

| India | Widespread Population | nih.gov, frontiersin.org |

| North Africa | Widespread Population | nih.gov, researchgate.net, frontiersin.org |

| Europe | Historical Distribution | nih.gov, frontiersin.org |

| South & North America | Reported Distribution | researchgate.net |

Advanced Methodologies for Isolation and Purification from Plant Extracts

The isolation of this compound from its natural source involves a multi-step process utilizing advanced analytical and chromatographic techniques. Research has detailed its successful purification from the dried fruits of Piper cubeba. acs.orgdrugbank.com

The process begins with the extraction of the plant material. A water extract of Piper cubeba is first prepared. acs.orgdrugbank.com This initial aqueous extract is then subjected to fractionation using a solvent of different polarity, specifically ethyl acetate (B1210297) (EtOAc). acs.orgdrugbank.com This step partitions the compounds based on their solubility, concentrating the lignans (B1203133) and other medium-polarity compounds into the EtOAc-soluble fraction. acs.orgdrugbank.com

This EtOAc fraction, which shows potent biological activity, is then subjected to activity-guided isolation. acs.orgdrugbank.com This is a goal-oriented purification strategy where each subsequent fractionation step is guided by a bioassay to isolate the active constituents. In the case of this compound, the isolation was guided by its ability to inhibit the metabolic enzyme CYP3A4. acs.orgdrugbank.com The final purification steps typically involve various forms of chromatography, such as preparative High-Performance Liquid Chromatography (HPLC), which separates compounds with high resolution based on their chemical properties. mdpi.com The structure of the isolated compound is then confirmed using spectroscopic and chemical analyses. acs.orgdrugbank.com

Through this activity-guided isolation from the EtOAc-soluble fraction of a water extract of Piper cubeba, this compound was successfully isolated as a new lignan, along with other known and new compounds. acs.orgdrugbank.comscielo.brrjstonline.com

Table 2: Summary of Isolation and Purification of this compound

| Step | Method | Purpose | Reference |

| 1 | Water Extraction | Creation of an initial crude extract from Piper cubeba fruits. | acs.org, drugbank.com |

| 2 | Solvent Partitioning | Fractionation of the water extract with ethyl acetate (EtOAc) to create an EtOAc-soluble fraction. | acs.org, drugbank.com |

| 3 | Activity-Guided Fractionation | Further separation of the EtOAc fraction guided by bioassays (e.g., CYP3A4 inhibition). | acs.org, drugbank.com |

| 4 | Preparative Chromatography | High-resolution purification of the target compound from the active fraction (e.g., preparative HPLC). | mdpi.com |

| 5 | Structural Elucidation | Spectroscopic and chemical analysis to confirm the final structure of the isolated compound. | acs.org, drugbank.com |

Elucidation of Biosynthetic Pathways of 8r,8 R 4 Hydroxycubebinone

Phenylpropanoid Pathway: Precursors to Lignan (B3055560) Biosynthesis

The phenylpropanoid pathway is the starting point for the synthesis of a vast number of plant secondary metabolites, including lignans (B1203133). wikipedia.org This pathway utilizes the amino acids phenylalanine and tyrosine as its initial substrates. wikipedia.org The first committed step is the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgnih.gov In some plants, particularly monocots, tyrosine can be directly converted to p-coumaric acid by the bifunctional enzyme phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.orgfrontiersin.org

Following the initial deamination, a series of hydroxylation and methylation reactions transform cinnamic acid into various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.orgnih.gov These acids are then converted to their corresponding CoA esters, with 4-coumaroyl-CoA being a central intermediate. wikipedia.org The reduction of these activated acids yields monolignols, the direct precursors to lignans. arkat-usa.org Coniferyl alcohol, derived from ferulic acid, is a key monolignol in the biosynthesis of many lignans. nih.govarkat-usa.org

The general phenylpropanoid pathway provides the basic C6-C3 phenylpropane units that are the building blocks of lignans. nih.gov The key enzymes involved in this initial phase are summarized in the table below.

| Enzyme | Function | Precursor(s) | Product(s) |

| Phenylalanine Ammonia-Lyase (PAL) | Converts phenylalanine to cinnamic acid. nih.govontosight.ai | Phenylalanine | Cinnamic acid |

| Cinnamate 4-Hydroxylase (C4H) | Converts cinnamic acid to p-coumaric acid. nih.gov | Cinnamic acid | p-Coumaric acid |

| Caffeic Acid O-Methyltransferase (COMT) | Involved in the methylation of caffeic acid to produce ferulic acid. frontiersin.org | Caffeic acid | Ferulic acid |

| 4-Hydroxycinnamate CoA Ligase (4CL) | Activates hydroxycinnamic acids by converting them to CoA esters. frontiersin.org | Hydroxycinnamic acids | CoA esters |

Enzymatic Mechanisms Governing Stereoselective Lignan Formation

The transition from achiral monolignols to chiral lignans is a critical juncture in the biosynthetic pathway, characterized by a high degree of stereochemical control. This precision is primarily orchestrated by a class of enzymes known as dirigent proteins (DIRs). nih.govontosight.ai

Dirigent proteins guide the stereoselective coupling of two monolignol radicals, which are generated by an oxidase such as a laccase. nsf.gov This coupling results in the formation of the initial lignan scaffold. nsf.gov In the absence of dirigent proteins, the coupling of monolignol radicals leads to a racemic mixture of products. nih.gov The dirigent protein provides a template that orients the radicals in a specific manner, ensuring the formation of a particular stereoisomer. nsf.govpnas.org For example, different dirigent proteins can direct the coupling of coniferyl alcohol to form either (+)-pinoresinol or (–)-pinoresinol. mdpi.com

Following the initial coupling, a series of reductions and modifications, catalyzed by enzymes such as pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenase (SDH), further shape the lignan structure. arkat-usa.orgnsf.gov PLRs catalyze the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol. arkat-usa.org These reductases can also exhibit stereospecificity, contributing to the final enantiomeric composition of the lignan. nih.gov SDH then oxidizes secoisolariciresinol to matairesinol (B191791). arkat-usa.orgnsf.gov

The key enzymatic steps and their stereochemical outcomes are detailed in the table below.

| Enzyme | Function | Substrate(s) | Product(s) | Stereochemical Control |

| Dirigent Protein (DIR) and Oxidase | Stereoselective coupling of monolignol radicals to form the initial lignan. nih.govontosight.ainsf.gov | Two monolignol radicals (e.g., coniferyl alcohol) | A specific stereoisomer of a lignan (e.g., (+)- or (-)-pinoresinol). mdpi.com | DIRs direct the coupling to produce a specific enantiomer. nsf.govpnas.org |

| Pinoresinol-Lariciresinol Reductase (PLR) | Sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol. arkat-usa.org | Pinoresinol, Lariciresinol | Lariciresinol, Secoisolariciresinol | PLRs can be enantiospecific, preferentially reducing one enantiomer over the other, thus influencing the stereochemistry of the downstream products. nih.gov |

| Secoisolariciresinol Dehydrogenase (SDH) | Oxidizes secoisolariciresinol to form matairesinol. arkat-usa.orgnsf.gov | Secoisolariciresinol | Matairesinol | This step can also be stereoselective, contributing to the final enantiomeric purity of the lignan. nih.govkyoto-u.ac.jp |

Postulated Biosynthetic Routes and Intermediate Structures for Cubebinone-Type Lignans

The biosynthesis of cubebinone-type lignans, which are characterized by a dibenzylbutyrolactone structure, is believed to proceed through the central lignan pathway. foodb.ca The formation of the dibenzylbutyrolactone skeleton is a key transformation. Matairesinol, a dibenzylbutyrolactone lignan, is considered a central intermediate that can lead to various other lignan classes. cnr.it

The biosynthesis is thought to begin with the coupling of two coniferyl alcohol molecules to form pinoresinol. arkat-usa.org This is followed by two successive reduction steps catalyzed by pinoresinol-lariciresinol reductase (PLR) to yield first lariciresinol and then secoisolariciresinol. arkat-usa.org Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol. arkat-usa.org

From matairesinol, further modifications are necessary to arrive at (8R,8'R)-4-hydroxycubebinone. These modifications likely involve hydroxylation and other enzymatic transformations. While the precise enzymatic steps leading from a common precursor like matairesinol to this compound have not been fully elucidated, the general pathway provides a framework for understanding its formation. Lignans such as yatein (B1682354) and deoxypodophyllotoxin, which are also dibenzylbutyrolactone lignans, are known biosynthetic precursors of other complex lignans. researchgate.net

The postulated biosynthetic sequence leading to the dibenzylbutyrolactone core is outlined below:

Coniferyl Alcohol → Pinoresinol → Lariciresinol → Secoisolariciresinol → Matairesinol → this compound (via further modifications)

The structures of these key intermediates are crucial for understanding the biosynthetic transformations.

| Intermediate Compound | Structural Class |

| Coniferyl Alcohol | Monolignol |

| Pinoresinol | Furofuran Lignan |

| Lariciresinol | Furan Lignan |

| Secoisolariciresinol | Dibenzylbutane Lignan |

| Matairesinol | Dibenzylbutyrolactone Lignan |

Investigating Stereochemical Diversity and Enantiomeric Composition in Lignan Production

The stereochemical diversity observed in naturally occurring lignans is a fascinating aspect of their biosynthesis. kyoto-u.ac.jp Plants can produce different enantiomers of the same lignan, and the enantiomeric composition can vary significantly between different plant species, and even between different organs of the same plant. nih.govtandfonline.com

This diversity arises from the stereochemical control exerted at multiple steps in the biosynthetic pathway. The initial enantioselective coupling of monolignols by dirigent proteins is a primary determinant of the final stereochemistry. tandfonline.com However, the subsequent enzymatic reactions, particularly those catalyzed by pinoresinol-lariciresinol reductases (PLRs), also play a crucial role. kyoto-u.ac.jp

Studies on Arctium lappa have shown that different organs of the plant produce predominantly different enantiomers of secoisolariciresinol. nih.govtandfonline.com The petioles accumulate (+)-secoisolariciresinol, while the seeds contain primarily (-)-secoisolariciresinol. nih.govtandfonline.com This suggests the presence of isozymes of the biosynthetic enzymes with different stereochemical specificities in different tissues. nih.govtandfonline.com

The enantiomeric excess (% e.e.), which measures the purity of a single enantiomer, can range from optically pure (close to 100% e.e.) to racemic mixtures. kyoto-u.ac.jp The final enantiomeric composition of a lignan in a plant is the net result of the stereoselectivities of all the enzymes involved in its formation. kyoto-u.ac.jp Therefore, the great diversity in the enantiomeric compositions of lignans across the plant kingdom is likely due to the differential expression of biosynthetic enzymes, such as PLR isozymes, that possess distinct stereochemical preferences. kyoto-u.ac.jp

Synthetic Chemistry Approaches to 8r,8 R 4 Hydroxycubebinone and Its Analogues

Total Synthesis Strategies for the (8R,8'R)-4-Hydroxycubebinone Core Structure

The total synthesis of dibenzylbutyrolactone lignans (B1203133), including the core structure of this compound, is a significant focus for synthetic chemists. nih.gov While a specific total synthesis for this compound is not extensively detailed in readily available literature, the synthesis of its racemic form, (±)-4'-hydroxycubebinone, has been reported. helsinki.fimdpi.com General strategies for this class of compounds often rely on the construction of a polysubstituted γ-butyrolactone core. nih.gov

A common approach involves the creation of β-benzyl-γ-butyrolactone intermediates, which are pivotal in the synthesis of many lignans. cdnsciencepub.comcdnsciencepub.com The synthesis of these intermediates often starts from readily available materials like cinnamic acid derivatives. cdnsciencepub.comcdnsciencepub.com The core challenge lies in the stereocontrolled introduction of the two different arylmethyl groups at the C3 and C4 positions of the butyrolactone ring. Methodologies have been developed to prepare α,β-disubstituted γ-butyrolactones, which are important structural motifs in several lignan (B3055560) natural products. nih.gov One such strategy involves the cyclization of δ-nitro alcohols, which can be prepared via Michael addition of carbonyl α-carbons to nitroalkenes, allowing for the incorporation of various substituents. nih.gov

Asymmetric Synthesis Methodologies for Chiral Lignan Enantiomers

Achieving the specific (8R,8'R) stereochemistry of 4-hydroxycubebinone necessitates the use of asymmetric synthesis, a field dedicated to converting achiral molecules into chiral products with a preference for one enantiomer. uwindsor.caslideshare.net Several powerful methodologies have been developed for the asymmetric synthesis of chiral lignans.

A highly effective strategy involves the use of chiral auxiliaries. cdnsciencepub.comcdnsciencepub.com Chiral oxazolidinones, for instance, can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. cdnsciencepub.com A well-established procedure for creating chiral β-benzyl-γ-butyrolactones uses a highly diastereoselective alkylation of an N-acyloxazolidinone enolate as the key step. cdnsciencepub.comcdnsciencepub.com This method has been used to produce β-benzyl-γ-butyrolactones in over 95% optical purity. cdnsciencepub.com

Another approach is the use of a common chiral precursor that can be directed to form different classes of lignans based on reaction conditions and protecting group choices. acs.org For example, a chiral morpholine (B109124) amide derived from an aza-Claisen rearrangement has been used as a versatile intermediate for the enantioselective synthesis of several distinct lignan classes. acs.org Enantioselective deprotonation using a chiral lithium amide base represents another key strategy, which has been successfully employed for the chiral synthesis of lignan lactones like (–)-hinokinin. rsc.org

| Asymmetric Method | Key Principle | Example Application | Reference(s) |

| Chiral Auxiliary | A removable chiral group (e.g., oxazolidinone) directs a stereoselective reaction. | Diastereoselective alkylation of an N-acyloxazolidinone enolate to form chiral β-benzyl-γ-butyrolactones. | cdnsciencepub.comcdnsciencepub.com |

| Common Chiral Precursor | A single chiral intermediate is used to synthesize multiple, structurally distinct lignans. | An aza-Claisen-derived chiral morpholine amide serves as a precursor for (+)-galbelgin and (–)-kadangustin J. | acs.org |

| Enantioselective Deprotonation | A chiral base selectively removes a proton to create a chiral enolate. | Deprotonation of a cyclobutanone (B123998) derivative with a chiral lithium amide to synthesize (–)-hinokinin. | rsc.org |

Semisynthetic Modifications and Derivatization of Cubebinone Lignans

Semisynthesis, which involves the chemical modification of natural products, is a powerful tool for generating novel analogues with potentially enhanced or different biological activities. nih.gov Lignans isolated from natural sources, such as cubebin (B1669318) from Piper cubeba, serve as valuable starting materials for these modifications. researchgate.netresearchgate.net

The derivatization of cubebinone and related lignans often focuses on modifying the core structure to probe structure-activity relationships. nih.gov A key target for modification is the lactone ring. For example, the carbonyl group of the lactone can be reduced to a lactol (a cyclic hemiketal), or the entire ring can be opened to produce more flexible dibenzylbutane-type lignans. nih.govresearchgate.net These transformations help to elucidate the role of the rigid lactone ring and its carbonyl group in the molecule's biological function. nih.gov

Starting from the natural dibenzylbutyrolactone lignan hydroxymatairesinol, synthetic modifications have been developed to create various highly substituted chiral 1,4-diols. researchgate.net The derivatization of cubebin has also been explored to create compounds with potential therapeutic applications. researchgate.net These semisynthetic approaches allow for the creation of a library of related compounds that would be difficult to access through total synthesis alone.

| Starting Lignan | Modification Type | Resulting Structure | Purpose | Reference(s) |

| Dibenzylbutyrolactones | Reduction of lactone moiety | Lactol (cyclic hemiketal) | Investigate the role of the carbonyl group | nih.gov |

| Dibenzylbutyrolactones | Opening of lactone ring | Dibenzylbutane-type lignan | Increase conformational freedom | nih.gov |

| Hydroxymatairesinol | Alkylation and oxidation | Substituted chiral 1,4-diols | Create novel chiral diols | researchgate.net |

| Cubebin | Various derivatizations | Novel cubebin derivatives | Explore therapeutic potential | researchgate.net |

Advanced Methodologies for γ-Butyrolactone Ring Formation in Lignan Synthesis

The γ-butyrolactone moiety is a privileged structure found in a vast number of natural products, and its synthesis has attracted considerable attention from chemists. mdpi.comresearchgate.net Modern synthetic chemistry has produced several advanced methodologies for the efficient construction of this five-membered ring, many of which are applicable to the synthesis of lignans like this compound.

Photoredox Catalysis: This approach uses light to initiate chemical reactions through single-electron transfer (SET). mdpi.com It has been successfully applied to the synthesis of γ-butyrolactones by generating radicals that undergo cyclization. mdpi.comacs.org For instance, a CO2 radical anion (CO2•–), generated from metal formates, can be added to an allylic alcohol in a process that combines photoredox and hydrogen atom transfer (HAT) catalysis to efficiently produce γ-butyrolactones. acs.org

Organocatalysis and Domino Reactions: Recent developments have focused on using small organic molecules (organocatalysts) to drive stereoselective γ-butyrolactone synthesis. nih.gov A one-pot methodology was developed using multi-catalytic steps to form α,β-disubstituted γ-butyrolactones. nih.gov Another innovative pathway proceeds through the formation of γ-butyrolactone oximes from readily available δ-nitro alcohols. nih.govnih.gov The cyclization is mediated by Boc2O under mild conditions, making it compatible with a wide range of functional groups. nih.govnih.gov

Transition-Metal Catalysis: Gold-catalyzed reactions have proven efficient for preparing γ-butyrolactones. mdpi.com For example, a gold-N-heterocyclic carbene (NHC) complex can catalyze the intramolecular allylic alkylation of an allylic alcohol to generate a polysubstituted γ-butyrolactone. mdpi.com Another gold-catalyzed method involves the oxa-allylation of a free allyl alcohol with an intramolecular carboxylic acid. mdpi.com

| Methodology | Key Reagents/Catalysts | Mechanism Highlights | Reference(s) |

| Photoredox Catalysis | Photoredox catalyst (e.g., acridinium), HAT catalyst, CO2 source (e.g., metal formate) | Light-induced generation of a CO2 radical anion, which adds to an alkene followed by cyclization. | mdpi.comacs.org |

| Oxime Carbonate Formation | δ-nitro alcohols, Boc2O, base | Boc2O-mediated cyclization of a δ-nitro alcohol to form a γ-butyrolactone oxime intermediate. | nih.govnih.gov |

| Gold-Catalyzed Cyclization | Gold-NHC complexes or other gold catalysts, allylic alcohols/acetates | Gold catalyst activates an allylic system, generating a cation that undergoes nucleophilic attack by an ester or carboxylic acid. | mdpi.com |

Advanced Stereochemical Characterization of 8r,8 R 4 Hydroxycubebinone

Methodologies for Absolute and Relative Configuration Determination

The unambiguous assignment of the absolute and relative configuration at the C-8 and C-8' chiral centers of 4-hydroxycubebinone is a fundamental challenge in its characterization. The relative configuration describes the spatial orientation of the substituents at these two centers relative to each other (either syn or anti), while the absolute configuration defines the precise R/S designation at each center.

Several methodologies are employed to elucidate this stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. For lignans (B1203133), the analysis of proton-proton coupling constants (³JH,H) and Nuclear Overhauser Effect (NOE) correlations can reveal the relative orientation of the protons at the chiral centers, thereby establishing the relative configuration. mdpi.com For instance, specific NOE correlations can indicate through-space proximity between protons on the C-8 and C-8' substituents, helping to build a 3D model of the molecule. mdpi.com

Determining the absolute configuration often requires a comparison with a known standard or the use of chiroptical methods. One of the most definitive methods is single-crystal X-ray crystallography, which provides a detailed three-dimensional map of the molecule, unequivocally establishing both relative and absolute stereochemistry. While specific X-ray data for (8R,8'R)-4-hydroxycubebinone is not detailed in the provided sources, it remains a gold-standard technique for such molecules. Another powerful approach involves Circular Dichroism (CD) spectroscopy, particularly when coupled with quantum chemical calculations. The experimental CD spectrum is compared with a theoretically calculated spectrum for a specific enantiomer (e.g., the 8R,8'R form) to confirm the absolute configuration. mdpi.com

| Methodology | Type of Configuration Determined | Principle |

| X-ray Crystallography | Absolute & Relative | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. |

| NMR Spectroscopy | Relative | Analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) to determine the spatial relationship between atoms. mdpi.com |

| Circular Dichroism (CD) | Absolute | Measures the differential absorption of left and right circularly polarized light, which is compared to theoretical calculations for a specific stereoisomer. mdpi.com |

Chiral Chromatographic Techniques for Enantiomeric Purity and Separation

Chiral chromatography is indispensable for separating enantiomers and assessing the enantiomeric purity of chiral compounds like this compound. sigmaaldrich.com Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP) within a High-Performance Liquid Chromatography (HPLC) column. sigmaaldrich.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies and stabilities, leading to different retention times on the column and thus, separation. sigmaaldrich.com

For lignans and related natural products, several types of CSPs are effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability. Another common type are cyclodextrin-based CSPs, which are toroidal structures made of glucose units that can include guest molecules in their cavity, separating enantiomers based on the fit and interactions. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. The existence of both (8R,8'R) and (8S,8'S) enantiomers of related lignans has been noted, making these techniques essential for isolating the desired stereoisomer. helsinki.fi

| Technique | Stationary Phase Principle | Application for this compound |

| Chiral HPLC | Utilizes a Chiral Stationary Phase (CSP) to create a chiral environment. sigmaaldrich.com | Separation of this compound from its (8S,8'S) enantiomer. |

| Polysaccharide-based CSPs | Derivatized cellulose or amylose coated on silica (B1680970), offering multiple chiral recognition mechanisms. | A common choice for the separation of a broad range of chiral molecules, including lignans. |

| Cyclodextrin-based CSPs | Covalently bonded cyclodextrins to a silica support, separating based on inclusion complexation. sigmaaldrich.com | Effective for separating isomers that can fit into the cyclodextrin (B1172386) cavity. sigmaaldrich.com |

Spectroscopic Techniques in Stereochemical Assignment (e.g., 2D NMR, ECD)

Spectroscopic methods are paramount in confirming the stereochemical assignments of this compound. Two-dimensional (2D) NMR and Electronic Circular Dichroism (ECD) are particularly powerful in this regard.

2D NMR experiments are crucial for assigning the complex proton (¹H) and carbon (¹³C) spectra of the molecule and for providing spatial information. mdpi.com Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, helping to trace out the carbon skeleton. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, irrespective of bonding. This is one of the most important NMR experiments for determining relative stereochemistry. For example, a NOESY correlation between H-8 and H-8' would provide strong evidence for their relative orientation. mdpi.com

Electronic Circular Dichroism (ECD) is a chiroptical technique that provides information about the absolute configuration of a chiral molecule. mdpi.com The ECD spectrum arises from the differential absorption of left- and right-circularly polarized light by the molecule's chromophores. For this compound, the aromatic rings and the lactone group act as chromophores. The observed ECD spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimentally measured spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations for the (8R,8'R) structure, the absolute configuration can be confidently assigned. mdpi.com

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity and structural assembly (¹H-¹H and ¹H-¹³C correlations). mdpi.com | Unambiguous assignment of all proton and carbon signals in the molecule. helsinki.fimdpi.com |

| 2D NMR (NOESY) | Through-space proton proximities. mdpi.com | Determination of the relative configuration at C-8 and C-8' by observing key spatial correlations. mdpi.com |

| Electronic Circular Dichroism (ECD) | Absolute configuration. mdpi.com | The experimental spectrum is matched with a theoretically calculated spectrum to confirm the (8R,8'R) absolute stereochemistry. mdpi.com |

Mechanistic Investigations of Biological Activities of 8r,8 R 4 Hydroxycubebinone

Studies on Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a critical family of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs. mdpi.comnih.gov The modulation of these enzymes can lead to significant changes in drug efficacy and toxicity. biomolther.org Studies have explored the effects of (8R,8'R)-4-hydroxycubebinone on these important enzymes.

Research into the inhibitory effects of this compound has focused on two major drug-metabolizing enzymes: CYP3A4 and CYP2D6. acs.orgacs.org These enzymes are responsible for the biotransformation of a large percentage of clinically used drugs. nih.goveurofinsdiscovery.com

In a key study, this compound was isolated from an ethyl acetate-soluble fraction of a water extract of Piper cubeba and evaluated for its inhibitory activity against CYP3A4 and CYP2D6. acs.orgacs.org The assays utilized specific substrates to measure the activity of each enzyme: [N-methyl-¹⁴C]erythromycin for CYP3A4 and [O-methyl-¹⁴C]dextromethorphan for CYP2D6. acs.orgresearchgate.net While the study identified several other lignans (B1203133) from the same extract as potent and selective inhibitors of CYP3A4, the activity of this compound was found to be less significant in comparison. acs.org

Table 1: CYP450 Inhibition Assay Details for this compound

| Enzyme | Substrate Used | Source |

|---|---|---|

| CYP3A4 | [N-methyl-¹⁴C]erythromycin | acs.org |

| CYP2D6 | [O-methyl-¹⁴C]dextromethorphan | acs.org |

The structure of a lignan (B3055560) plays a crucial role in its ability to inhibit CYP enzymes. nih.gov Analysis of compounds isolated alongside this compound provides insight into the structure-activity relationships for CYP3A4 inhibition. acs.orgresearchgate.net

A significant finding is that the presence of a methylenedioxyphenyl moiety in the structure of a lignan is strongly correlated with potent CYP3A4 inhibitory activity. acs.org Compounds such as (-)-clusin (B10838019), (-)-yatein, (8R,8'R,9'S)-5-methoxyclusin, and (-)-dihydroclusin, all containing this group, displayed very strong inhibition with IC₅₀ values comparable to the potent inhibitor ketoconazole. acs.orgresearchgate.net

This compound possesses a more complex substitution pattern, featuring a 4-hydroxy-3,5-dimethoxyphenyl group and a 7-methoxy-1,3-benzodioxol-5-yl group. nih.gov The difference in substitution on the aromatic rings, compared to the more potent lignans which typically feature a simple methylenedioxyphenyl group, appears to result in a weaker inhibitory effect on CYP3A4. acs.orgresearchgate.net This suggests that the specific arrangement and type of substituents on the phenyl rings are critical determinants for high-affinity binding to the active site of the CYP3A4 enzyme.

Inhibition Profiles and Substrate Specificity (e.g., CYP3A4, CYP2D6)

In Vitro Cellular and Biochemical Activity Profiles of this compound

The biological effects of this compound can be further understood by examining its activities at the cellular and biochemical levels, especially in the context of the broader class of lignans.

Lignans as a class of compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. researchgate.net These effects are a result of their interaction with various cellular pathways and molecular targets. Dibenzylbutyrolactone lignans, the subclass to which this compound belongs, are derived from the phenylpropanoid biosynthetic pathway. researchgate.net

While specific studies on the cellular pathway perturbations caused by this compound are limited, the activities of related lignans provide a probable framework for its mechanism of action. researchgate.net For instance, many lignans are known to act as antioxidants, which may involve the scavenging of free radicals or the modulation of cellular redox states. Their anti-inflammatory effects are often linked to the inhibition of pathways involving enzymes like cyclooxygenases or lipoxygenases, or the modulation of transcription factors such as NF-κB. The antitumor activities observed for some lignans are associated with the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. researchgate.net

Comparing the activity of this compound with structurally related lignans provides valuable mechanistic insights. The most direct comparisons have been made in the context of CYP3A4 inhibition. acs.org

As shown in the table below, lignans such as (-)-clusin and (-)-yatein are exceptionally potent inhibitors of CYP3A4. acs.orgacs.org These compounds share a dibenzylbutyrolactone core but differ in the substitution patterns on their aromatic rings. (-)-Yatein, for example, has a methylenedioxyphenyl group and a trimethoxyphenyl group. (-)-Clusin also possesses a methylenedioxyphenyl moiety. acs.org In contrast, (-)-cubebin, which has two methylenedioxyphenyl groups, showed weaker inhibitory activity than the most potent lignans in the study. acs.orgidrblab.net The activity of this compound was not potent enough to be highlighted alongside these compounds, indicating its comparatively weaker effect on CYP3A4. acs.org

Table 2: Comparative CYP3A4 Inhibitory Activity of this compound and Related Lignans

| Compound | Key Structural Features | CYP3A4 Inhibition IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound | 4-hydroxy-3,5-dimethoxyphenyl group; 7-methoxy-1,3-benzodioxol-5-yl group | Not reported as potent | acs.org |

| (-)-Clusin | Contains one methylenedioxyphenyl moiety | 1.0 | acs.org |

| (-)-Yatein | Contains one methylenedioxyphenyl moiety | 0.58 | acs.org |

| (8R,8'R,9'S)-5-Methoxyclusin | Contains one methylenedioxyphenyl moiety | 0.44 | acs.org |

| (-)-Dihydroclusin | Contains one methylenedioxyphenyl moiety | 0.81 | acs.org |

| Ketoconazole (Positive Control) | - | 0.72 | acs.org |

These comparative data underscore the specific structural requirements for potent CYP3A4 inhibition among dibenzylbutyrolactone lignans, highlighting the significant role of the methylenedioxyphenyl group. acs.orgresearchgate.net

Analytical Methodologies for Research on 8r,8 R 4 Hydroxycubebinone

Spectroscopic Techniques for Structural Elucidation and Confirmation

The determination of the precise chemical structure of (8R,8'R)-4-hydroxycubebinone is accomplished through the combined application of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the compound's elemental composition, molecular weight, and the connectivity and spatial arrangement of its atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone technique for determining the elemental formula of a compound with high accuracy. For this compound, HRMS analysis would confirm its molecular formula as C₂₂H₂₄O₈. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is calculated to be 416.14711772 Da. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments is employed to establish the carbon skeleton, the placement of protons, and the relative stereochemistry of the molecule.

Interactive Data Table: Representative ¹H NMR Data for a Dibenzylbutyrolactone Lignan (B3055560) Scaffold

This table presents typical proton NMR chemical shift ranges for the core structure of a dibenzylbutyrolactone lignan, providing an insight into the expected values for this compound.

| Proton | Chemical Shift (δ) ppm Range | Multiplicity |

| H-2', H-6' | 6.40 - 6.60 | s |

| H-5 | 6.65 - 6.75 | d |

| H-2 | 6.70 - 6.80 | d |

| H-6 | 6.50 - 6.60 | dd |

| H-7 | 2.50 - 2.90 | m |

| H-8 | 2.50 - 2.90 | m |

| H-9 | 3.80 - 4.20 | m |

| H-7' | 2.50 - 2.90 | m |

| OCH₃ | 3.80 - 3.90 | s |

| OCH₂O | 5.90 - 6.00 | s |

Interactive Data Table: Representative ¹³C NMR Data for a Dibenzylbutyrolactone Lignan Scaffold

This table illustrates the characteristic carbon-13 NMR chemical shift ranges for the dibenzylbutyrolactone lignan framework.

| Carbon | Chemical Shift (δ) ppm Range |

| C-1 | 130 - 135 |

| C-2 | 110 - 115 |

| C-3 | 147 - 150 |

| C-4 | 145 - 148 |

| C-5 | 108 - 112 |

| C-6 | 120 - 125 |

| C-7 | 35 - 40 |

| C-8 | 40 - 45 |

| C-9 | 70 - 75 |

| C=O | 175 - 180 |

| C-1' | 130 - 135 |

| C-2', C-6' | 105 - 110 |

| C-3', C-5' | 147 - 150 |

| C-4' | 135 - 140 |

| C-7' | 35 - 40 |

| OCH₃ | 55 - 60 |

| OCH₂O | 100 - 105 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from complex natural product extracts, such as those derived from Piper cubeba. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of lignans (B1203133). A validated reverse-phase HPLC (RP-HPLC) method has been developed for the quantification of several lignans from P. cubeba, which can be adapted for this compound. nih.gov Such a method typically involves a C18 column and a gradient elution system with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths. For quantification, a calibration curve is generated using a purified standard of the compound.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of lignans in plant extracts. scielo.br For GC analysis, derivatization of polar functional groups, such as the hydroxyl group in this compound, may be necessary to increase volatility and improve chromatographic peak shape. The resulting mass spectra provide valuable information for the identification of the compound by comparing it with spectral libraries or with the spectrum of an authentic standard.

Integration of Hyphenated Techniques for Comprehensive Chemical Profiling

The integration of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a powerful approach for the comprehensive chemical profiling of complex mixtures containing this compound. These techniques allow for the separation of individual components in an extract followed by their immediate structural characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the rapid screening of plant extracts for the presence of known and novel compounds. In the context of this compound, an LC-MS method would involve separating the components of a Piper cubeba extract on an HPLC column, followed by the introduction of the eluent into the mass spectrometer. The MS would provide the molecular weight of the eluting compounds, and tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns that aid in structural elucidation. Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS) has been utilized in the analysis of lignan-rich fractions of P. cubeba. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a robust hyphenated technique for the analysis of volatile and semi-volatile compounds. It has been successfully applied to determine the lignan profile of various parts of the Piper cubeba plant. researchgate.netnih.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compounds present in the extract.

The use of these integrated techniques is crucial for metabolic profiling and quality control of natural product extracts containing this compound, ensuring the consistency and identity of the chemical constituents.

Emerging Research Frontiers and Future Perspectives for 8r,8 R 4 Hydroxycubebinone

Unraveling Novel Biosynthetic Enzymes and Genetic Engineering Approaches

The biosynthesis of lignans (B1203133) originates from the phenylpropanoid pathway, starting with the dimerization of two coniferyl alcohol units to form pinoresinol (B1678388). rsc.orgmdpi.com A series of enzymatic reductions and oxidations, catalyzed by enzymes such as pinoresinol/lariciresinol (B1674508) reductase (PLR) and secoisolariciresinol (B192356) dehydrogenase (SIRD), leads to the formation of the dibenzylbutyrolactone scaffold. rsc.orgoup.comnih.gov The pathway leading specifically to (8R,8'R)-4-hydroxycubebinone from common precursors like matairesinol (B191791) is not yet fully elucidated, representing a key area for future research.

Future research will likely focus on:

Discovery of Novel Enzymes: Identifying and characterizing the specific oxidoreductases, methyltransferases, and hydroxylases responsible for the final steps in this compound biosynthesis.

Genetic Engineering: Metabolic engineering offers a powerful platform for enhancing the production of desirable lignans. nih.gov Techniques successfully used for other lignans, such as the downregulation of competing pathways using RNA interference (RNAi) or the overexpression of key biosynthetic genes, could be applied. oup.comnih.govscispace.comnih.gov For example, studies in Forsythia cell cultures have shown that down-regulating the PLR gene can lead to a significant accumulation of the precursor pinoresinol. oup.comnih.gov Co-expression of genes from other species, like a cytochrome P450 from Sesamum indicum (CYP81Q1), has been used to produce novel lignans in a heterologous host. oup.comfrontiersin.org These strategies could be adapted to create plant or microbial systems for the sustainable production of this compound.

| Genetic Engineering Strategy | Target Enzyme/Pathway | Observed Outcome in Lignan (B3055560) Biosynthesis | Potential Application for this compound |

| RNAi Downregulation | Pinoresinol/lariciresinol reductase (PLR) | Accumulation of precursor (pinoresinol), loss of downstream products (matairesinol). oup.comnih.gov | Increase the pool of precursors for specific enzymatic conversion. |

| Gene Overexpression | Forsythia intermedia PLR | Increased levels of secoisolariciresinol diglucoside (SDG) in transgenic wheat. nih.gov | Enhance the flux towards the dibenzylbutyrolactone scaffold. |

| Heterologous Expression | Sesamum CYP81Q1 in Forsythia | Production of a novel lignan (sesamin) not native to the host. oup.com | Introduce the final enzymatic steps for synthesis in a high-yield host. |

Innovations in Stereoselective Synthetic Methodologies

The chemical synthesis of dibenzylbutyrolactone lignans is complicated by the need for precise stereochemical control at the C8 and C8' positions. Achieving the correct (8R,8'R) configuration of 4-hydroxycubebinone is a significant synthetic challenge. Recent advances in asymmetric synthesis provide promising tools to address this.

Key areas for innovation include:

Convergent Synthesis: Modular approaches that build complex molecules from smaller, readily prepared fragments are highly desirable. A novel synthesis of dibenzylbutyrolactone lignans utilized an acyl-Claisen rearrangement to stereoselectively prepare a key intermediate, demonstrating an efficient and convergent route. mdpi.comnih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as oxazolidinones, has been shown to effectively control stereochemistry during the formation of the butyrolactone core. cdnsciencepub.com

Catalytic Asymmetric Methods: The development of catalytic enantioselective methods is a primary goal for synthetic efficiency. This includes strategies like asymmetric hydrogenation, conjugate additions, and catalytic cyclizations to set the required stereocenters. mdpi.com

Future synthetic work will likely leverage these innovative strategies to develop a concise and high-yield total synthesis of this compound, enabling the production of sufficient quantities for detailed biological evaluation and the creation of novel analogues. nih.gov

| Synthetic Method | Description | Relevance to this compound |

| Acyl-Claisen Rearrangement | A stereoselective method to form a key carbon-carbon bond, enabling a convergent approach to the dibenzylbutyrolactone core. mdpi.comnih.gov | Offers a potential pathway to efficiently construct the core scaffold with the correct relative stereochemistry. |

| Asymmetric Alkylation | Using chiral auxiliaries like Evans oxazolidinones to direct the stereoselective alkylation of a lactone precursor. cdnsciencepub.com | Provides a reliable method for establishing the absolute stereochemistry at the C8 and C8' positions. |

| Formal [3+2] Cycloaddition | A key step used in the synthesis of other complex lignans, allowing for the construction of the core ring system. mdpi.com | Could be adapted to form the tetrahydrofuran (B95107) ring of the butyrolactone with stereocontrol. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Lignans as a class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. mdpi.combohrium.com However, the specific molecular mechanisms of this compound are largely unknown. An initial study identified it as a potent and selective inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a vast number of drugs. acs.orgacs.org

Future research should aim for a deeper understanding of its bioactivity by:

Target Identification: Moving beyond initial screening to identify the specific protein targets and cellular pathways modulated by the compound. This could involve affinity chromatography, proteomics, and other target deconvolution techniques.

Signaling Pathway Analysis: Investigating the effect of the compound on key signaling cascades involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways, which are known to be modulated by other lignans. frontiersin.orgnih.gov

Enzyme Inhibition Kinetics: Thoroughly characterizing the inhibition of CYP3A4 and screening for activity against other CYP isoforms to understand its potential for drug-drug interactions.

Understanding these molecular mechanisms is crucial for translating the observed bioactivity into potential therapeutic applications. mdpi.comnih.gov

Predictive Modeling and Computational Approaches for Structure-Activity Relationship Studies

Computational chemistry and bioinformatics are indispensable tools for modern drug discovery and natural product research. semanticscholar.org For this compound, these approaches can accelerate research by predicting biological activities and guiding the synthesis of more potent and selective analogues.

Future directions in this area include:

Molecular Docking: Simulating the binding of this compound to the active sites of known lignan targets (e.g., tubulin, topoisomerase II) and predicted targets (e.g., CYP3A4) to understand the structural basis of its activity. mdpi.comfrontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the structural features of this compound and its synthetic analogues with their biological activity. nih.gov This can guide the design of new derivatives with improved properties.

Machine Learning and AI: Employing advanced machine learning models trained on large datasets of bioactive compounds to predict the potential therapeutic applications of this compound against a wide range of diseases. biorxiv.org Such models can screen natural products for potential activities against targets in cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.gov

These in silico methods provide a cost-effective and rapid means to generate hypotheses and prioritize experimental work, significantly streamlining the investigation of this compound. semanticscholar.org

| Computational Approach | Objective | Example Application in Lignan Research |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a protein target. | Studying the interaction of lignans with targets like tubulin and Aβ protein. mdpi.comnih.gov |

| Predictive Modeling (QSAR) | To correlate chemical structure with biological activity and predict the activity of new compounds. | Building models to predict the anticancer or antileishmanial activity of lignan libraries. nih.govnih.gov |

| Virtual Screening | To computationally screen large libraries of compounds against a biological target. | Identifying potential lignan inhibitors of enzymes or receptors from a database of natural products. biorxiv.org |

Advanced Metabolomics and Chemodiversity Investigations

Metabolomics, the large-scale study of small molecules within a biological system, is a powerful tool for discovering new natural products and understanding their biosynthesis. nih.gov Piper cubeba, the known source of this compound, contains a rich diversity of lignans and other metabolites. mdpi.comresearchgate.netresearchgate.net

Future research in this domain should focus on:

Comprehensive Metabolite Profiling: Using advanced analytical techniques like high-resolution mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to create a detailed metabolic map of P. cubeba. nih.govmdpi.com This will help identify other related lignans and potential biosynthetic intermediates of this compound.

Chemodiversity Studies: Expanding the investigation to other Piper species and related plant families to explore the natural diversity of cubebinone-type lignans. researchgate.net This can lead to the discovery of novel structures with unique biological activities.

Metabolomic-Guided Isolation: Using metabolomics data to target the isolation of new or low-abundance lignans that might otherwise be missed by traditional phytochemical methods. This approach can be coupled with bioactivity screening to rapidly identify promising new compounds.

These investigations will not only expand our knowledge of the chemical diversity of lignans but also provide crucial information about their biosynthetic origins and ecological roles. nih.gov

Q & A

Basic: What are the primary natural sources and isolation methods for (8R,8'R)-4-hydroxycubebinone?

The compound is isolated from the fruits of Piper cubeba (Bi Cheng Qie) via activity-guided fractionation. The process involves extracting the ethyl acetate (EtOAc)-soluble fraction of a water extract, followed by chromatographic purification. The yield is extremely low (0.00011% dry weight), necessitating large-scale extraction for sufficient quantities .

Basic: How is the stereochemistry and molecular structure of this compound confirmed?

Structural elucidation relies on spectroscopic techniques:

- NMR for carbon and proton assignments.

- Circular Dichroism (CD) spectroscopy to determine absolute configuration (8R,8'R) based on Cotton effects at 233 nm (Δε −2.72) and 276 nm (Δε −0.58), distinguishing it from 8S,8'S isomers .

Key physicochemical properties: Molecular formula CHO, pale yellow oil, [α] = −30.0° (in CHCl) .

Advanced: What experimental designs are used to evaluate its CYP3A4 inhibition potency and selectivity?

- In vitro assays : Use human liver microsomes or recombinant CYP3A4 with [N-methyl-C]erythromycin as a substrate.

- IC determination : Compare against controls like ketoconazole (IC = 0.72 μM). This compound shows moderate inhibition (IC = 7.4 μM) but weak activity against CYP2D6 (IC > 100 μM) .

- Selectivity validation : Parallel assays with CYP2D6-specific substrates (e.g., [O-methyl-C]dextromethorphan) and controls (quinidine, IC = 0.082 μM) .

Advanced: How does stereochemistry influence its bioactivity as a CYP inhibitor?

The 8R,8'R configuration is critical for binding to CYP3A4’s active site. CD spectral data correlate with inhibitory efficacy, as enantiomeric forms (e.g., 8S,8'S) may exhibit altered interactions due to spatial mismatches. Computational docking studies are recommended to map steric and electronic complementarity .

Advanced: How can researchers address discrepancies in CYP2D6 inhibition data (IC50_{50}50 > 100 μM)?

- Assay optimization : Test higher compound concentrations (if solubility permits) or use alternative substrates (e.g., bufuralol).

- Mechanistic studies : Evaluate non-competitive inhibition via Lineweaver-Burk plots.

- Negative controls : Confirm assay validity with quinidine .

Basic: What are the key pharmacological activities of this compound?

It is a selective CYP3A4 inhibitor with potential applications in drug-drug interaction studies. Its low CYP2D6 inhibition (IC > 100 μM) suggests minimal off-target effects in polypharmacy scenarios .

Advanced: What in vitro models are suitable for studying its pharmacokinetic interactions?

- Hepatocyte cultures : Assess metabolic stability and CYP induction.

- Caco-2 cells : Evaluate intestinal permeability.

- Recombinant CYP isoforms : Confirm isoform-specific inhibition .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Synthetic modifications : Introduce substituents at the 4-hydroxy or cubebinone backbone.

- Activity testing : Compare IC values of analogs (e.g., 5-methoxyclusin, IC = 4.2 μM for CYP3A4) .

- Molecular dynamics simulations : Predict binding affinities based on substituent effects .

Basic: What are the challenges in scaling up isolation for in vivo studies?

The low natural yield (0.00011% dw) requires optimizing extraction protocols (e.g., pressurized liquid extraction) or developing synthetic routes. Purity must be verified via HPLC-MS to avoid co-eluting lignans interfering with bioactivity .

Advanced: How to validate its role in modulating CYP3A4-mediated drug metabolism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.